GNE-9278

描述

属性

IUPAC Name |

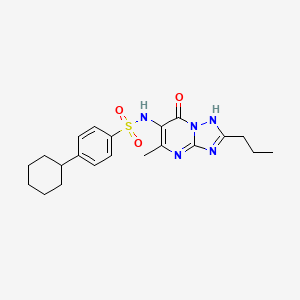

4-cyclohexyl-N-(5-methyl-7-oxo-2-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O3S/c1-3-7-18-23-21-22-14(2)19(20(27)26(21)24-18)25-30(28,29)17-12-10-16(11-13-17)15-8-5-4-6-9-15/h10-13,15,25H,3-9H2,1-2H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKXCVUICUUOADN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=NC(=C(C(=O)N2N1)NS(=O)(=O)C3=CC=C(C=C3)C4CCCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

GNE-9278 的化学名称为 4-环己基-N-(7-羟基-5-甲基-2-丙基[1,2,4]三唑并[1,5-a]嘧啶-6-基)苯磺酰胺 。合成路线涉及三唑并嘧啶核的形成,然后引入环己基和苯磺酰胺基团。反应条件通常涉及使用有机溶剂和催化剂来促进所需产物的形成。 工业生产方法侧重于通过控制反应条件和纯化技术优化产率和纯度 .

化学反应分析

GNE-9278 会经历各种化学反应,包括:

氧化: 羟基可以被氧化形成酮或醛。

还原: 硝基可以被还原为胺。

科学研究应用

Anticancer Properties

Research indicates that compounds containing triazole and pyrimidine scaffolds exhibit significant anticancer properties. For instance, the triazole moiety has been linked to inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In vitro studies have shown that derivatives of this compound can effectively target cancer cell lines such as MCF-7 and HCT116, demonstrating IC50 values in the low micromolar range .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. The sulfonamide group is known for its ability to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. This suggests that 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide may serve as a lead compound for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

Antimicrobial Activity

The compound has shown promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies illustrate the efficacy of this compound in various applications:

- Anticancer Efficacy : In a study published in Pharmacological Reports, derivatives of triazole-containing compounds were screened against multiple cancer cell lines, revealing significant cytotoxic effects and potential mechanisms of action involving Aurora-A kinase inhibition .

- Anti-inflammatory Research : A comparative study evaluated the anti-inflammatory activity of this compound against standard NSAIDs like ibuprofen and diclofenac. Results indicated that it possesses comparable efficacy with fewer side effects .

- Antimicrobial Testing : A recent investigation assessed the antimicrobial properties against resistant strains of bacteria. The results showed that this compound inhibited bacterial growth effectively at sub-micromolar concentrations .

作用机制

GNE-9278 结合到 NMDA 受体 GluN1 前 M1 跨膜区域的细胞外表面。在存在饱和浓度的谷氨酸和甘氨酸的情况下,它会增加受体电流。 此外,this compound 会减缓失活动力学并增强谷氨酸和甘氨酸的效力 。 这种调节使 NMDA 受体稳定在激活状态,促进突触可塑性和神经保护 .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Analogs: Triazolo[1,5-a]Pyrimidine Derivatives

Compound 3: N-(3-(6-(3-(Difluoromethyl)Pyridin-2-yl)-[1,2,4]Triazolo[1,5-a]Pyrimidin-2-yl)-4-Fluorophenyl)-2,4-Dimethyloxazole-5-Carboxamide

- Core Structure : Shares the [1,2,4]triazolo[1,5-a]pyrimidine scaffold.

- Key Differences: Substituted with a difluoromethylpyridine group and oxazole carboxamide.

- Biological Activity : Functions as a kinetoplastid inhibitor , targeting parasitic infections rather than neurological pathways .

Comparative Analysis:

Functional Analogs: NMDA Receptor Modulators

(R/S)-2-Amino-2-(2-Chlorophenyl)Cyclohexan-1-one Hydrochloride

- Structure: Cyclohexanone backbone with chlorophenyl and amino groups.

- Activity : NMDA receptor modulation with analgesic properties.

- Key Difference : Lacks the triazolo-pyrimidine core but shares NMDA-targeting functionality .

Heterocyclic Derivatives with Antimicrobial Activity

N-[3-(4-Quinazolinyl)Amino-1H-Pyrazole-4-Carbonyl]Aldehyde Hydrazones

- Core Structure : Quinazoline and pyrazole hybrid.

- Activity : Antifungal (e.g., inhibition of Fusarium graminearum and Valsa mali at 50 µg/mL) .

- Contrast : Demonstrates the versatility of nitrogen-containing heterocycles in agrochemical applications, diverging from the neurological focus of the target compound .

Discussion: Key Insights from Comparative Analysis

Structural Flexibility of Triazolo-Pyrimidine Core: Minor substituent changes (e.g., sulfonamide vs. oxazole carboxamide) drastically alter biological targets, enabling applications in neurology (NMDA modulation) or parasitology (kinetoplastid inhibition) .

NMDA Receptor Targeting Strategies: The target compound’s allosteric modulation contrasts with direct receptor binding observed in cyclohexanone derivatives, suggesting divergent therapeutic mechanisms .

Heterocyclic Diversity in Drug Discovery :

- While quinazoline derivatives (e.g., ) prioritize antifungal activity, triazolo-pyrimidines highlight adaptability across disease areas through targeted substitutions .

生物活性

The compound 4-cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide (also known as GNE-9278) is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C21H27N5O3S |

| Molecular Weight | 465.997 g/mol |

| IUPAC Name | 4-Cyclohexyl-N-(7-hydroxy-5-methyl-2-propyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide |

| CAS Number | 901230-11-3 |

The compound's structure features a cyclohexyl group linked to a triazolopyrimidine moiety and a benzenesulfonamide group, which may contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may exhibit the following mechanisms:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes, which can affect metabolic pathways and cellular functions. For instance, studies have indicated that similar compounds in this class can inhibit urease and acetylcholinesterase activities .

- Receptor Modulation : The compound may act as an agonist or antagonist at certain receptors, influencing signaling pathways involved in various physiological processes.

Pharmacological Effects

Research indicates that this compound possesses several pharmacological properties:

- Antibacterial Activity : Preliminary studies suggest that related compounds exhibit moderate to strong antibacterial effects against pathogens such as Salmonella typhi and Bacillus subtilis . This suggests potential applications in treating bacterial infections.

- Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells or inhibit tumor growth through various pathways .

- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which could be beneficial in treating inflammatory conditions.

- Antiviral Activity : Some derivatives of triazolopyrimidine have demonstrated antiviral activity against various viruses, indicating a broad spectrum of potential therapeutic applications .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- A study published in MDPI highlighted the synthesis and evaluation of triazolopyrimidine derivatives, noting their effectiveness against different cancer cell lines (e.g., MCF-7 and HCT116) . These findings suggest that this compound could be further investigated for its anticancer properties.

- Another research effort focused on the enzyme inhibition capabilities of triazolopyrimidine compounds. The results indicated significant inhibition of urease and acetylcholinesterase, suggesting that this compound may also be effective in treating conditions like Alzheimer's disease through cholinergic modulation .

常见问题

Q. What are the key synthetic strategies for constructing the triazolo[1,5-a]pyrimidine core in this compound?

The triazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation reactions. For example, describes the use of additive-assisted protocols to form triazolo-pyrimidine derivatives, employing reagents like hydrazine derivatives and β-ketoesters under reflux conditions. A common approach involves:

- Step 1 : Formation of a pyrimidine intermediate via condensation.

- Step 2 : Cyclization with triazole precursors using catalysts like acetic acid or p-toluenesulfonic acid .

- Step 3 : Functionalization of the core with substituents (e.g., cyclohexyl, hydroxy groups) via nucleophilic substitution or coupling reactions .

Q. How is the compound characterized to confirm its structural integrity?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry (e.g., δ 8.91–8.90 ppm for aromatic protons in ) .

- Mass Spectrometry (MS) : ESI-MS to confirm molecular weight (e.g., m/z 436.2 [M+H]⁺ in ) .

- X-ray Crystallography : For unambiguous structural determination, as demonstrated in for a related triazolo-pyrimidine derivative .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Solubility : Polar aprotic solvents (DMSO, DMF) are preferred due to the hydrophobic cyclohexyl and sulfonamide groups.

- Stability : The hydroxy group at position 7 may necessitate inert conditions (argon atmosphere) to prevent oxidation. Stability in aqueous buffers should be tested via HPLC at varying pH levels (e.g., pH 4–9) .

Q. Which biological targets are plausible for this compound based on structural analogs?

Triazolo-pyrimidines often target enzymes or receptors such as cannabinoid receptors (CB2) or kinases . highlights molecular docking studies showing interactions via hydrogen bonding and hydrophobic pockets, suggesting potential for antiviral or anti-inflammatory applications .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity in derivatives of this compound?

SAR strategies include:

- Substituent Variation : Replacing the cyclohexyl group with bulkier (e.g., adamantyl) or polar (e.g., pyridyl) groups to modulate receptor binding .

- Positional Isomerism : Testing the impact of moving the hydroxy group from position 7 to 5 (e.g., vs. 19) .

- Bioisosteric Replacement : Substituting the sulfonamide group with carboxamide or urea moieties to enhance solubility .

Table 1 : SAR Trends in Triazolo-Pyrimidine Derivatives

| Substituent Position | Modification | Impact on Bioactivity | Reference |

|---|---|---|---|

| C-7 Hydroxy | Oxidation to ketone | Reduced binding affinity | |

| C-2 Propyl | Replacement with methylthio | Enhanced CB2 selectivity |

Q. What methodologies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data (e.g., unexpected splitting patterns) can be addressed via:

- Variable Temperature (VT) NMR : To detect dynamic effects like tautomerism .

- 2D NMR Techniques : COSY, HSQC, and HMBC to assign overlapping signals (e.g., aromatic protons in ) .

- High-Resolution MS (HRMS) : To distinguish between isobaric ions .

Q. How can molecular modeling guide the design of analogs with improved target specificity?

- Docking Simulations : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., ’s study on CB2 receptor interactions) .

- MD Simulations : Assess ligand-receptor stability over time (e.g., 100 ns trajectories to evaluate hydrogen bond persistence) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and hydrolytic conditions (acid/base), followed by HPLC-MS analysis to identify degradation products .

- Plasma Stability Assays : Incubate with human/animal plasma and quantify remaining compound via LC-MS/MS .

Q. How can synthetic yields be optimized for large-scale production in academic settings?

- Catalyst Screening : Test additives like iodine or Cu(I) salts to accelerate cyclization (e.g., ’s additive-assisted protocol) .

- Solvent Optimization : Replace traditional solvents (toluene) with greener alternatives (cyclopentyl methyl ether) to improve yield and reduce toxicity .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity between similar triazolo-pyrimidine derivatives?

Conflicting bioactivity data may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor studies) or incubation times.

- Impurity Profiles : Uncharacterized byproducts in synthesis (e.g., ’s compound 31 vs. 27) .

- Solubility Artifacts : Poorly soluble compounds may show false negatives in cell-based assays. Validate via dose-response curves and orthogonal assays (e.g., SPR for binding affinity) .

Methodological Recommendations

- Synthetic Protocols : Prioritize protocols from and for reproducibility.

- Analytical Workflows : Combine NMR, HRMS, and crystallography () for robust characterization.

- Biological Testing : Use cell-free (e.g., enzyme inhibition) and cell-based assays to confirm target engagement.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。